molecular formula C9H10O2 B195844 2,3-Dimethylbenzoic acid CAS No. 603-79-2

2,3-Dimethylbenzoic acid

Cat. No.: B195844
CAS No.: 603-79-2
M. Wt: 150.17 g/mol
InChI Key: RIZUCYSQUWMQLX-UHFFFAOYSA-N
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Description

2,3-Dimethylbenzoic acid is an organic compound with the molecular formula C₉H₁₀O₂. It is a derivative of benzoic acid, where two methyl groups are substituted at the 2nd and 3rd positions of the benzene ring. This compound is known for its applications in various chemical syntheses and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,3-Dimethylbenzoic acid involves the reaction of ortho-xylene with carbon dioxide in the presence of aluminum chloride and N-butylimidazole under an inert atmosphere. The reaction is carried out in a PTFE-lined autoclave at 40°C for 48 hours under a pressure of 6 MPa. After the reaction, the product is extracted and purified to obtain this compound with a yield of approximately 81.3% .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethylbenzoic acid is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and binding properties. This positional isomerism results in distinct physical and chemical properties compared to other dimethylbenzoic acids. For example, the binding affinity with specific proteins and the reactivity in substitution reactions can vary significantly based on the position of the methyl groups .

Properties

IUPAC Name

2,3-dimethylbenzoic acid
Source PubChem
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InChI

InChI=1S/C9H10O2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZUCYSQUWMQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50209061
Record name 2,3-Dimethylbenzoic acid
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

603-79-2
Record name 2,3-Dimethylbenzoic acid
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Record name 2,3-Dimethylbenzoic acid
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Record name 2,3-DIMETHYLBENZOIC ACID
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Record name 2,3-Dimethylbenzoic acid
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Record name 2,3-dimethylbenzoic acid
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Synthesis routes and methods

Procedure details

A 100-ml. inner capacity stainless steel autoclave of a shaker type is charged with 22.5 grams (0.150 mol) of 2,3-xylyl formate. Further N-methyl pyrrolidone of 1.0 mol, a complex compound of diethyl acetone-dicarboxylate-cobalt of 0.036 mol and potassium bromate of 0.070 mol per mol of 2,3-xylyl formate, are added into the autoclave. Carbon monoxide is introduced into the autoclave under pressure, and the reaction is conducted at 270° C. for 2.0 hours, the maximum pressure being about 430 kg./cm.2 gauge. After termination of the reaction, the autoclave is cooled and the reaction product is taken away therefrom. The unreacted 2,3-xylyl formate is distilled off. Further distillation of the product liquor gives 9.60 grams (0.064 mol) of 2,3-dimethyl benzoic acid. This yield corresponds to a conversion of 42.7% based on the starting formic acid ester.
[Compound]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do computational chemistry methods contribute to understanding 2,3-Dimethylbenzoic acid?

A1: Computational techniques like molecular modeling and crystal energy landscape calculations are essential for studying this compound. Researchers have used these methods to predict possible crystal structures and calculate lattice energies using different models, including atom-atom potentials, point-charge models, and the SCDS-Pixel method. [] These studies provide valuable insights into the nature and strength of intermolecular interactions within the crystal lattice, ultimately contributing to a deeper understanding of its physical and chemical properties.

Q2: Has this compound been identified in any biological systems?

A2: Yes, this compound has been identified as a metabolite of 1,2,3-trimethylbenzene (hemimellitene), a chemical found in various industrial settings. [] This finding has implications for understanding the potential health effects of hemimellitene exposure. Further research explored using physiologically-based toxicokinetic (PBTK) models to simulate the excretion rates of this compound in individuals exposed to hemimellitene. [] These models, based on experimental data, provide valuable tools for assessing and predicting potential health risks associated with chemical exposure in occupational settings.

Q3: Beyond its presence as a metabolite, does this compound exhibit any other biological activity?

A3: Research suggests that this compound may play a role in plant-insect interactions. A study focusing on the alfalfa plant bug, Adelphocoris lineolatus, found that an odorant-binding protein, AlinOBP5, exhibited a high binding affinity for this compound. [] This binding interaction, along with the protein's affinity for other cotton volatiles, suggests that this compound and similar compounds might be involved in the insect's olfactory chemoreception, potentially influencing its behavior and interactions with host plants.

Q4: Are there any known biosynthetic pathways for this compound?

A4: Research into the biosynthesis of mycophenolic acid, a compound with structural similarities to this compound, provides some clues. Studies utilizing radiolabeled precursors demonstrated that 4,6-dihydroxy-2,3-dimethylbenzoic acid serves as a specific precursor in the mycophenolic acid pathway. [] This finding, while not directly demonstrating the biosynthesis of this compound itself, highlights the potential for similar biosynthetic routes involving polyketide synthases and other enzymatic modifications of aromatic compounds in various biological systems.

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